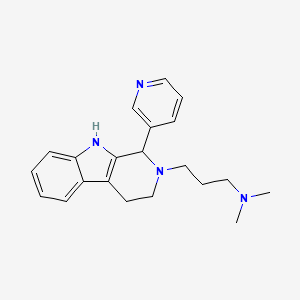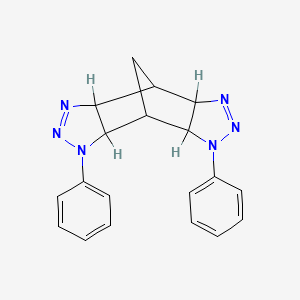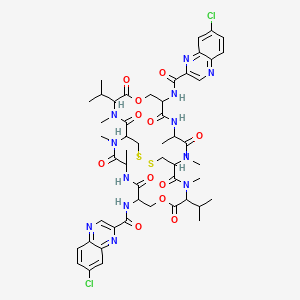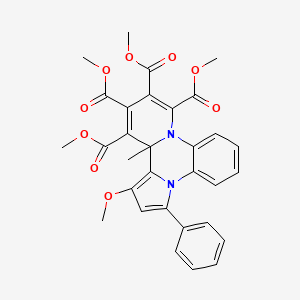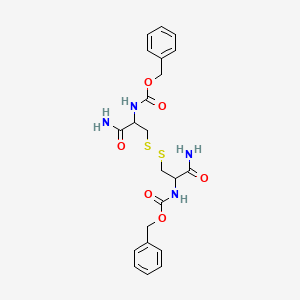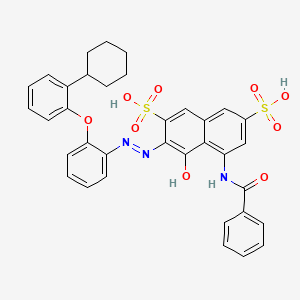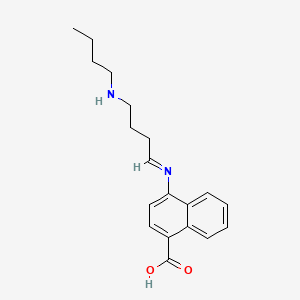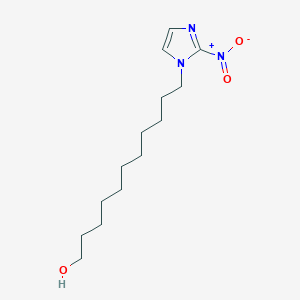
11-(2-Nitro-1H-imidazol-1-yl)undecan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
NSC 302655 is a chemical compound that has garnered significant interest in scientific research due to its unique properties and potential applications. It is known for its role in various biochemical processes and has been studied extensively for its potential therapeutic benefits.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of NSC 302655 typically involves a multi-step process that includes the formation of key intermediates followed by specific reaction conditions to yield the final product. The exact synthetic route can vary, but common steps include:
Formation of Intermediates: Initial steps often involve the preparation of intermediate compounds through reactions such as alkylation, acylation, or condensation.
Final Synthesis: The final step usually involves a reaction that brings together the intermediates under controlled conditions, such as specific temperatures, pH levels, and the presence of catalysts.
Industrial Production Methods: In an industrial setting, the production of NSC 302655 is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves:
Batch Processing: Large-scale reactors are used to carry out the reactions in batches, with careful monitoring of reaction parameters.
Continuous Processing: For more efficient production, continuous flow reactors may be employed, allowing for a steady production of the compound.
Analyse Chemischer Reaktionen
Types of Reactions: NSC 302655 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert NSC 302655 into reduced forms, often using reagents like hydrogen gas or metal hydrides.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reducing Agents: Typical reducing agents are sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution Reagents: Reagents such as halogens, alkyl halides, and acids are often used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
NSC 302655 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its effects on biological systems, including its potential as a therapeutic agent.
Medicine: Research has explored its potential use in treating diseases, particularly in targeting specific biochemical pathways.
Industry: NSC 302655 is used in the development of new materials and as a catalyst in industrial processes.
Wirkmechanismus
The mechanism of action of NSC 302655 involves its interaction with specific molecular targets within cells. It can modulate biochemical pathways by:
Binding to Enzymes: The compound may inhibit or activate enzymes, altering metabolic processes.
Interacting with Receptors: It can bind to cellular receptors, triggering signaling cascades that affect cellular functions.
Modulating Gene Expression: NSC 302655 may influence the expression of certain genes, leading to changes in protein synthesis and cellular behavior.
Vergleich Mit ähnlichen Verbindungen
NSC 302655 can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as NSC 125973, NSC 36586, and NSC 125973 have similar structures or functions.
Uniqueness: NSC 302655 stands out due to its specific binding affinity to certain molecular targets and its unique chemical properties that make it suitable for a wide range of applications.
Eigenschaften
CAS-Nummer |
94079-82-0 |
|---|---|
Molekularformel |
C14H25N3O3 |
Molekulargewicht |
283.37 g/mol |
IUPAC-Name |
11-(2-nitroimidazol-1-yl)undecan-1-ol |
InChI |
InChI=1S/C14H25N3O3/c18-13-9-7-5-3-1-2-4-6-8-11-16-12-10-15-14(16)17(19)20/h10,12,18H,1-9,11,13H2 |
InChI-Schlüssel |
RIDXQOYTWCZCGY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN(C(=N1)[N+](=O)[O-])CCCCCCCCCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


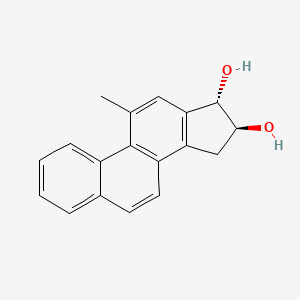


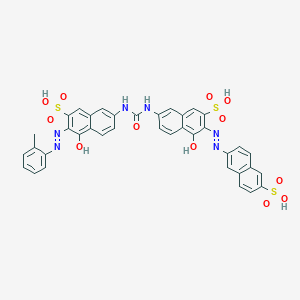
![1-(10-Methyl-7h-benzo[c]phenothiazin-7-yl)ethanone](/img/structure/B12800069.png)
